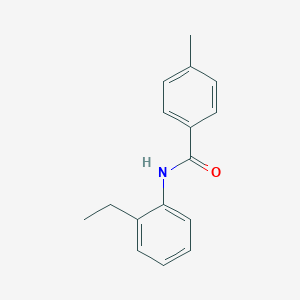![molecular formula C20H16N4O3 B448679 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE](/img/structure/B448679.png)
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE is a complex organic compound with the molecular formula C20H16N4O3. It is known for its unique structural features, which include a nitrophenyl group and a phenyldiazenyl group attached to an acetamide backbone.
Métodos De Preparación
The synthesis of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE typically involves a multi-step process. One common method includes the reaction of 4-nitroaniline with acetic anhydride to form 4-nitroacetanilide. This intermediate is then subjected to a diazotization reaction using sodium nitrite and hydrochloric acid, followed by coupling with aniline to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl and phenyldiazenyl groups play crucial roles in its biological activity. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyldiazenyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
2-(4-NITROPHENYL)-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}ACETAMIDE can be compared with similar compounds such as:
4-nitroaniline: Shares the nitrophenyl group but lacks the phenyldiazenyl group, resulting in different reactivity and applications.
4-phenyldiazenylphenylamine: Contains the phenyldiazenyl group but lacks the nitrophenyl group, leading to distinct chemical and biological properties.
N-(4-nitrophenyl)acetamide: Similar acetamide backbone but without the phenyldiazenyl group, affecting its overall reactivity and applications.
The uniqueness of this compound lies in the combination of both nitrophenyl and phenyldiazenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H16N4O3 |
|---|---|
Peso molecular |
360.4g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C20H16N4O3/c25-20(14-15-6-12-19(13-7-15)24(26)27)21-16-8-10-18(11-9-16)23-22-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,25) |
Clave InChI |
MVQQVMAMOOKTIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluoro-2-methylphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B448596.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2,6-difluorophenyl)urea](/img/structure/B448597.png)
![ethyl (9R)-4-bromo-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate](/img/structure/B448598.png)
![N-(2-{[(3-chloroanilino)carbonyl]amino}-4-methylphenyl)-N'-(3-chlorophenyl)urea](/img/structure/B448600.png)
![N,N'-bis[2-(trifluoromethyl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B448601.png)
![Ethyl 4-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]benzoate](/img/structure/B448602.png)


![4-bromo-N-[3-(4-{3-[(4-bromobenzoyl)amino]propyl}-1-piperazinyl)propyl]benzamide](/img/structure/B448613.png)

![N-[3-(4-isopropylphenyl)acryloyl]-N'-(4-morpholinyl)thiourea](/img/structure/B448615.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B448616.png)
![N-[8-(cinnamoylamino)octyl]-3-phenylacrylamide](/img/structure/B448619.png)
![3-(4-isopropylphenyl)-N-(2-{[3-(4-isopropylphenyl)acryloyl]amino}ethyl)acrylamide](/img/structure/B448620.png)
